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Compound of Interest

Compound Name:
1-(Isopropylsulfonyl)-2-

nitrobenzene

Cat. No.: B1314106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the key

organic intermediate, 1-(Isopropylsulfonyl)-2-nitrobenzene. This compound serves as a

critical building block in the synthesis of various pharmaceutical agents, most notably the

anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols for these analyses and a visual representation of its synthetic pathway.

Spectroscopic Data
The structural elucidation of 1-(Isopropylsulfonyl)-2-nitrobenzene is supported by a

combination of spectroscopic techniques. The data presented below has been compiled from

various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹H NMR (Proton NMR)
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The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals

characteristic signals for the aromatic and isopropyl protons. The strong electron-withdrawing

nature of the nitro and sulfonyl groups significantly deshields the aromatic protons.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity

Aromatic (ortho to -NO₂) 8.0 - 8.2 Multiplet

Aromatic (meta to -NO₂) 7.4 - 7.6 Multiplet

Isopropyl CH Data not available Septet

Isopropyl CH₃ Data not available Doublet

¹³C NMR (Carbon-13 NMR)

Specific quantitative ¹³C NMR data for 1-(Isopropylsulfonyl)-2-nitrobenzene was not

available in the searched public domain resources. Analysis of structurally similar compounds,

such as nitrobenzene, suggests that the carbon atoms in the aromatic ring would exhibit

distinct chemical shifts due to the electronic effects of the substituents. The carbon attached to

the sulfonyl group and the carbon bearing the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy
The IR spectrum highlights the presence of key functional groups within the molecule. The

most prominent absorption bands are associated with the nitro and sulfonyl groups.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)

Nitro (NO₂) Asymmetric Stretch 1532

Sulfonyl (SO₂) Symmetric Stretch 1350

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.
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Analysis Type m/z Value Interpretation

Molecular Ion Peak 229 [M]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A solution of 1-(Isopropylsulfonyl)-2-nitrobenzene is prepared by dissolving the sample in a

deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-

resolution NMR spectrometer. For ¹H NMR, the spectral width is set to encompass the aromatic

and aliphatic regions. For ¹³C NMR, a wider spectral width is used, and the acquisition is

typically proton-decoupled to simplify the spectrum.

IR Spectroscopy
The IR spectrum of solid 1-(Isopropylsulfonyl)-2-nitrobenzene is typically obtained using the

Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample is

intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form

a transparent pellet, through which the infrared beam is passed. Alternatively, the spectrum can

be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The

sample is introduced into the ion source, where it is vaporized and bombarded with a high-

energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are

then separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Pathway
1-(Isopropylsulfonyl)-2-nitrobenzene is typically synthesized in a two-step process starting

from isopropylbenzene (cumene). The following diagram illustrates the general synthetic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1314106?utm_src=pdf-body
https://www.benchchem.com/product/b1314106?utm_src=pdf-body
https://www.benchchem.com/product/b1314106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


workflow.

Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene

Isopropylbenzene

Nitration
(HNO₃, H₂SO₄)

o-Nitroisopropylbenzene

Sulfonylation
(e.g., with a sulfonating agent)

1-(Isopropylsulfonyl)-2-nitrobenzene

Click to download full resolution via product page

Caption: General synthetic workflow for 1-(Isopropylsulfonyl)-2-nitrobenzene.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-
(Isopropylsulfonyl)-2-nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1314106#spectroscopic-data-for-1-
isopropylsulfonyl-2-nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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